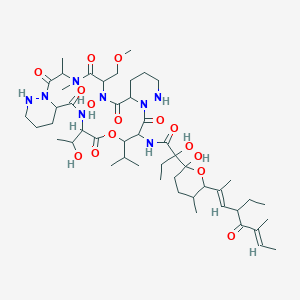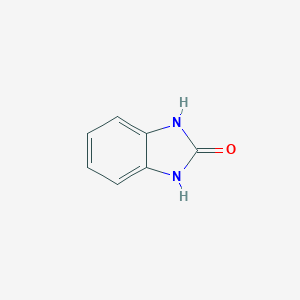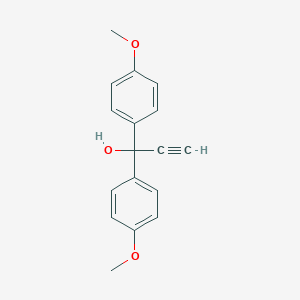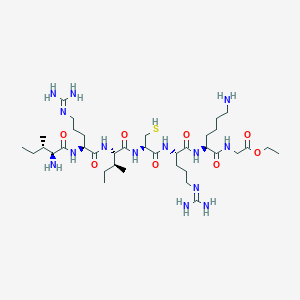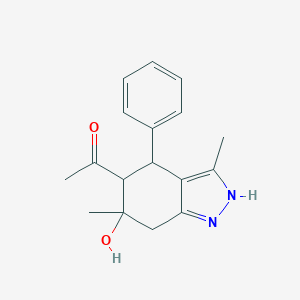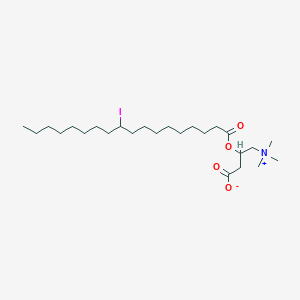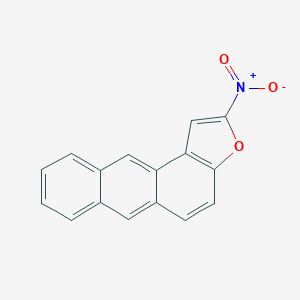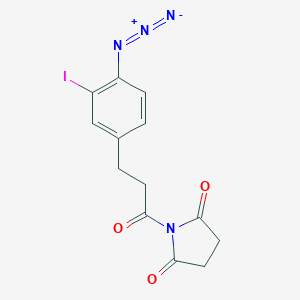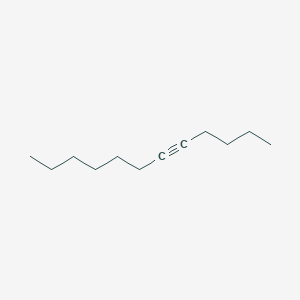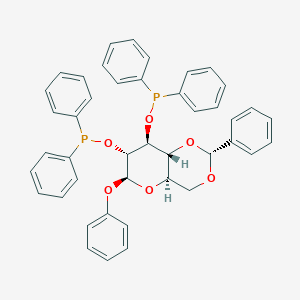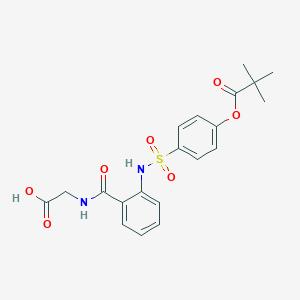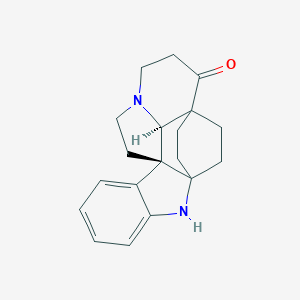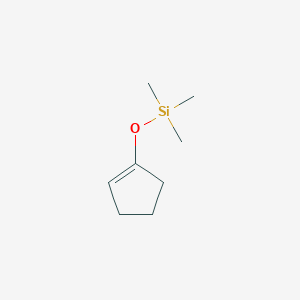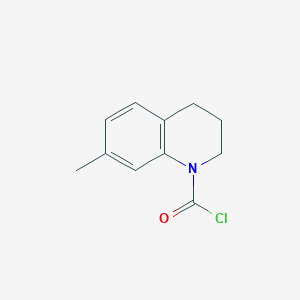
7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various industries. This compound is also known as 7-methylquinoline-3,4-dihydro-1-carbonyl chloride or 7-MDQC.
Mecanismo De Acción
The mechanism of action of 7-MDQC is not well understood. However, it is believed to act as a nucleophile in certain reactions, such as the reaction with phosgene to form the carbonyl chloride.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 7-MDQC. However, it has been reported to exhibit antimicrobial activity against certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-MDQC in lab experiments include its ease of synthesis and availability. However, its limitations include its potential toxicity and the lack of information on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research on 7-MDQC, including the investigation of its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further research is needed to understand its mechanism of action and to explore its potential use as a fluorescent probe for the detection of metal ions.
Métodos De Síntesis
The synthesis of 7-MDQC can be achieved through several methods, including the reaction of 7-methylquinoline with phosgene. The reaction is carried out in the presence of a base and an organic solvent, such as dichloromethane or chloroform. The resulting product is purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
7-MDQC has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful intermediate in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
103661-42-3 |
|---|---|
Nombre del producto |
7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
Fórmula molecular |
C11H12ClNO |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-5-9-3-2-6-13(11(12)14)10(9)7-8/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
YGYDYIWBTGAKNB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCN2C(=O)Cl)C=C1 |
SMILES canónico |
CC1=CC2=C(CCCN2C(=O)Cl)C=C1 |
Sinónimos |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-7-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



